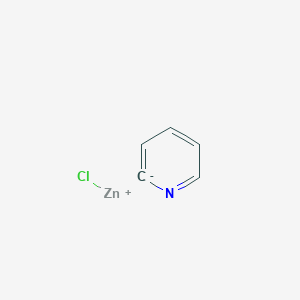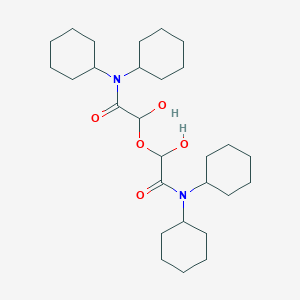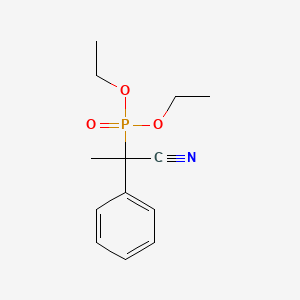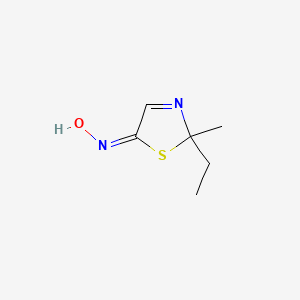
6b,7,10,10a-Tetrahydrofluoranthen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6b,7,10,10a-Tetrahydrofluoranthen-7-ol is an organic compound with the molecular formula C16H14O . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hydroxyl group attached to the fluoranthene skeleton. The presence of the hydroxyl group significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 6b,7,10,10a-Tetrahydrofluoranthen-7-ol typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of fluoranthene derivatives under specific conditions to introduce the hydroxyl group. Industrial production methods may involve catalytic hydrogenation processes, where fluoranthene is treated with hydrogen gas in the presence of a catalyst such as palladium or platinum. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
6b,7,10,10a-Tetrahydrofluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6b,7,10,10a-Tetrahydrofluoranthen-7-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 6b,7,10,10a-Tetrahydrofluoranthen-7-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved may include metabolic processes where the compound is modified by enzymes to produce active metabolites.
Vergleich Mit ähnlichen Verbindungen
6b,7,10,10a-Tetrahydrofluoranthen-7-ol can be compared with other similar compounds, such as:
Fluoranthene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6b,7,10,10a-Tetrahydrofluoranthen-7-yl acetate: Contains an acetate group instead of a hydroxyl group, which alters its reactivity and applications.
Eigenschaften
CAS-Nummer |
85923-79-1 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
6b,7,10,10a-tetrahydrofluoranthen-7-ol |
InChI |
InChI=1S/C16H14O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-6,8-9,12,14,16-17H,7H2 |
InChI-Schlüssel |
VSXZTWDUTOTNJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2C1C3=CC=CC4=C3C2=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


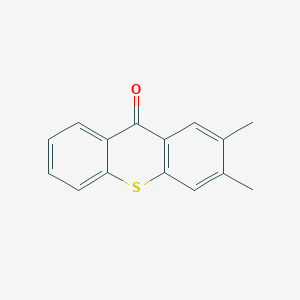
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
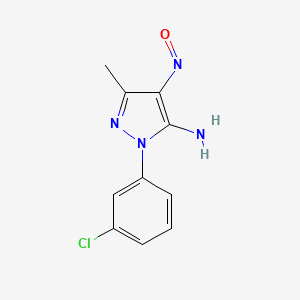
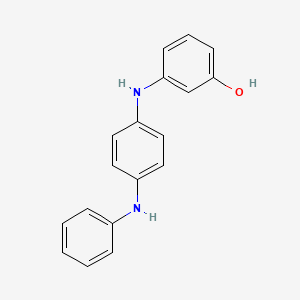

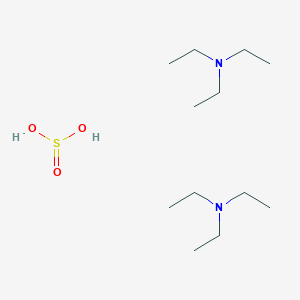
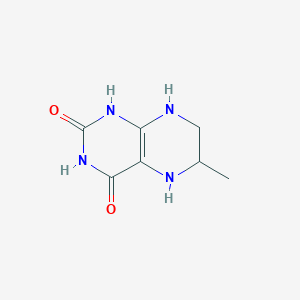
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
